molecular formula C17H16O6 B12561525 Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate CAS No. 194221-08-4

Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate

Cat. No.: B12561525
CAS No.: 194221-08-4
M. Wt: 316.30 g/mol
InChI Key: JRCPROOIOSQBJI-UHFFFAOYSA-N
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Description

Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate is an organic compound with a complex structure that includes a furan ring substituted with a methoxyphenyl group and a butenedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate typically involves the reaction of 4-methoxyphenylfuran with dimethyl but-2-enedioate under specific conditions. The reaction is often catalyzed by a palladium catalyst in the presence of a base, such as potassium carbonate, and conducted in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate exerts its effects involves interactions with specific molecular targets. The furan ring and methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that further contribute to the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-[5-(4-chlorophenyl)furan-2-yl]but-2-enedioate
  • Dimethyl 2-[5-(4-nitrophenyl)furan-2-yl]but-2-enedioate
  • Dimethyl 2-[5-(4-methylphenyl)furan-2-yl]but-2-enedioate

Uniqueness

Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties .

Properties

CAS No.

194221-08-4

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate

InChI

InChI=1S/C17H16O6/c1-20-12-6-4-11(5-7-12)14-8-9-15(23-14)13(17(19)22-3)10-16(18)21-2/h4-10H,1-3H3

InChI Key

JRCPROOIOSQBJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C(=CC(=O)OC)C(=O)OC

Origin of Product

United States

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